3-Hydroxyhippuric acid

Description

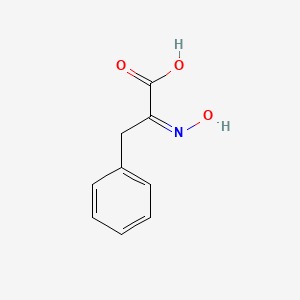

Structure

3D Structure

Properties

IUPAC Name |

(2Z)-2-hydroxyimino-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-9(12)8(10-13)6-7-4-2-1-3-5-7/h1-5,13H,6H2,(H,11,12)/b10-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTMGOUAICFJQK-NTMALXAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=NO)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C/C(=N/O)/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Hydroxyhippuric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-hydroxyhippuric acid, a significant metabolite in various physiological and pathological processes. The document details both the enzymatic and chemical pathways for its synthesis, offering in-depth experimental protocols and quantitative data to support researchers in the fields of biochemistry, drug development, and metabolomics. The enzymatic pathway involves a two-step process initiated by the activation of 3-hydroxybenzoic acid to its coenzyme A thioester, followed by conjugation with glycine (B1666218). The chemical synthesis can be achieved through an adaptation of the Schotten-Baumann reaction. This guide presents detailed methodologies, kinetic data for the involved enzymes, and pathway visualizations to facilitate a thorough understanding and practical application of these synthesis routes.

Introduction

3-Hydroxyhippuric acid is an acyl glycine compound formed from the conjugation of 3-hydroxybenzoic acid and glycine.[1][2] It is a metabolite of dietary polyphenols, such as catechins, and is formed by the action of gut microbiota followed by metabolism in the liver and kidneys.[3][4] The presence and concentration of 3-hydroxyhippuric acid in biological fluids are of growing interest as a potential biomarker for various conditions and as a metabolite in drug development studies.[3] Understanding its synthesis is crucial for researchers investigating metabolic pathways, developing novel therapeutics, and studying the impact of xenobiotics. This guide provides a detailed exploration of the primary synthesis pathways of 3-hydroxyhippuric acid.

Enzymatic Synthesis Pathway

The primary biological route for the synthesis of 3-hydroxyhippuric acid is a two-step enzymatic process that predominantly occurs in the mitochondria of liver and kidney cells.[5][6] The pathway begins with the activation of 3-hydroxybenzoic acid, followed by its conjugation to glycine.

Step 1: Activation of 3-Hydroxybenzoic Acid

The initial and rate-limiting step is the conversion of 3-hydroxybenzoic acid to its activated thioester form, 3-hydroxybenzoyl-CoA. This reaction is catalyzed by 3-hydroxybenzoate-CoA ligase (EC 6.2.1.37), an enzyme that utilizes adenosine (B11128) triphosphate (ATP) and coenzyme A (CoA).[7][8]

Reaction: 3-Hydroxybenzoate + ATP + CoA ⇌ 3-Hydroxybenzoyl-CoA + AMP + Diphosphate[7][9]

Step 2: Glycine Conjugation

The activated 3-hydroxybenzoyl-CoA then undergoes conjugation with glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase (GLYAT; EC 2.3.1.13).[10][11] This step results in the formation of 3-hydroxyhippuric acid and the release of coenzyme A.

Reaction: 3-Hydroxybenzoyl-CoA + Glycine ⇌ 3-Hydroxyhippuric Acid + CoA[10][11]

Visualization of the Enzymatic Synthesis Pathway

The following diagram illustrates the two-step enzymatic synthesis of 3-hydroxyhippuric acid.

Caption: Enzymatic synthesis pathway of 3-Hydroxyhippuric acid.

Chemical Synthesis Pathway

3-Hydroxyhippuric acid can be synthesized in the laboratory using a modification of the Schotten-Baumann reaction.[5][12] This method involves the acylation of glycine with 3-hydroxybenzoyl chloride in an alkaline aqueous solution.

Reaction Principle

The Schotten-Baumann reaction is a well-established method for the synthesis of amides from amines and acid chlorides.[13][14] In this specific application, the amino group of glycine acts as a nucleophile, attacking the carbonyl carbon of 3-hydroxybenzoyl chloride. The reaction is performed in the presence of a base, typically sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[12]

Visualization of the Chemical Synthesis Workflow

The following diagram outlines the workflow for the chemical synthesis of 3-hydroxyhippuric acid.

Caption: Workflow for the chemical synthesis of 3-Hydroxyhippuric acid.

Quantitative Data

The following tables summarize the key quantitative data associated with the enzymatic synthesis of 3-hydroxyhippuric acid.

Table 1: Kinetic Parameters of 3-Hydroxybenzoate-CoA Ligase

| Substrate | Km (µM) | Vmax (µmol/min/mg) | Source |

| 3-Hydroxybenzoate | 60 | 4.1 | [15] |

| 4-Hydroxybenzoate | 65 | 3.4 | [15] |

Table 2: Kinetic Parameters of Glycine N-Acyltransferase (with Benzoyl-CoA as substrate)

| Substrate | Km (µM) | Source |

| Benzoyl-CoA | 96.6 | [6] |

| Glycine | - | - |

Experimental Protocols

Enzymatic Synthesis of 3-Hydroxyhippuric Acid

This protocol describes a two-step enzymatic synthesis of 3-hydroxyhippuric acid in a laboratory setting.

Materials:

-

3-Hydroxybenzoic acid

-

ATP (Adenosine 5'-triphosphate) disodium (B8443419) salt

-

Coenzyme A trilithium salt

-

Glycine

-

Recombinant 3-Hydroxybenzoate-CoA ligase

-

Recombinant Glycine N-acyltransferase

-

Tris-HCl buffer (pH 8.0)

-

Magnesium chloride (MgCl₂)

-

Dithiothreitol (DTT)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) for monitoring CoA release

-

HPLC system for product purification and analysis

Protocol:

Step 1: Synthesis of 3-Hydroxybenzoyl-CoA

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 8.0)

-

5 mM MgCl₂

-

1 mM DTT

-

2 mM ATP

-

0.5 mM Coenzyme A

-

1 mM 3-Hydroxybenzoic acid

-

-

Initiate the reaction by adding purified 3-Hydroxybenzoate-CoA ligase to a final concentration of 1-5 µM.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Monitor the formation of 3-hydroxybenzoyl-CoA by HPLC or by measuring the decrease in free CoA using the DTNB assay.

Step 2: Synthesis of 3-Hydroxyhippuric Acid

-

To the reaction mixture from Step 1, add glycine to a final concentration of 20 mM.

-

Add purified Glycine N-acyltransferase to a final concentration of 1-5 µM.

-

Continue the incubation at 37°C for an additional 2-4 hours.

-

Monitor the formation of 3-hydroxyhippuric acid by HPLC.

-

Terminate the reaction by adding an equal volume of ice-cold methanol (B129727) or by acidification with perchloric acid.

-

Centrifuge to remove precipitated protein.

-

Purify 3-hydroxyhippuric acid from the supernatant using reversed-phase HPLC.

Chemical Synthesis of 3-Hydroxyhippuric Acid (Adapted Schotten-Baumann Reaction)

This protocol is adapted from the general procedure for hippuric acid synthesis.[12]

Materials:

-

Glycine

-

10% Sodium hydroxide (NaOH) solution

-

3-Hydroxybenzoyl chloride

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Boiling water

-

Filtration apparatus (Buchner funnel)

Protocol:

-

In a conical flask, dissolve 1.0 g of glycine in 10 mL of 10% NaOH solution.

-

In a separate, dry container, weigh out an equimolar amount of 3-hydroxybenzoyl chloride.

-

Add the 3-hydroxybenzoyl chloride to the glycine solution in small portions while vigorously shaking the flask. The flask should be stoppered between additions.

-

Continue shaking until all the 3-hydroxybenzoyl chloride has reacted and the smell of the acid chloride is no longer apparent.

-

Transfer the solution to a beaker and cool in an ice bath.

-

Slowly add concentrated HCl with stirring until the solution is acidic to litmus (B1172312) paper. A white precipitate of 3-hydroxyhippuric acid should form.

-

Filter the crystalline precipitate using a Buchner funnel and wash the crystals with a small amount of cold water.

-

For purification, recrystallize the crude product from a minimum amount of boiling water.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Filter the purified crystals, wash with a small amount of cold water, and dry thoroughly.

-

The expected yield can be in the range of 80-90% based on the limiting reagent.

Conclusion

This technical guide has provided a detailed overview of the synthesis of 3-hydroxyhippuric acid through both enzymatic and chemical pathways. The enzymatic route, involving the sequential action of 3-hydroxybenzoate-CoA ligase and glycine N-acyltransferase, represents the biological mechanism of formation. The chemical synthesis, via an adapted Schotten-Baumann reaction, offers a practical laboratory method for producing this metabolite. The provided protocols, quantitative data, and pathway visualizations are intended to serve as a valuable resource for researchers and professionals in advancing their work related to this important molecule. Further research to determine the specific kinetic parameters of glycine N-acyltransferase with 3-hydroxybenzoyl-CoA would provide a more complete understanding of the enzymatic pathway.

References

- 1. 3-hydroxybenzoate—CoA ligase - Wikiwand [wikiwand.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Hydroxybenzoyl-CoA - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]

- 9. EC 6.2.1.37 [iubmb.qmul.ac.uk]

- 10. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 12. Hippuric acid synthesis - chemicalbook [chemicalbook.com]

- 13. grokipedia.com [grokipedia.com]

- 14. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 15. uniprot.org [uniprot.org]

The Discovery and Metabolic Journey of 3-Hydroxyhippuric Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyhippuric acid (3-HHA), a fascinating metabolite at the intersection of diet, gut microbiology, and human metabolism, has garnered increasing interest in the scientific community. This N-acylglycine, structurally defined as N-(3-hydroxybenzoyl)-glycine, serves as a sensitive biomarker for the intake of dietary polyphenols and the activity of specific gut microbes.[1][2] Its presence and concentration in biological fluids, particularly urine, offer a window into the intricate interplay between what we consume, the microorganisms that inhabit our gut, and our own metabolic processes. This technical guide provides a comprehensive overview of the discovery, history, and metabolic pathways of 3-hydroxyhippuric acid, along with detailed experimental protocols for its analysis.

Historical Perspective and Discovery

While a singular, definitive "discovery" paper for 3-hydroxyhippuric acid remains to be unequivocally identified, early investigations into the metabolism of flavonoids laid the groundwork for its identification. A pivotal study in this area was conducted by Griffiths in 1964, which focused on the metabolites of (+)-catechin in rat urine.[3] This research was among the first to systematically identify the breakdown products of dietary flavonoids, providing strong evidence for the formation of various phenolic acids, the precursors to 3-hydroxyhippuric acid.

The synthesis of the closely related parent compound, hippuric acid, has a longer history. In 1829, Justus von Liebig identified hippuric acid as distinct from benzoic acid, and its constitution was determined in 1834. The synthesis of hippuric acid was achieved in 1853 by the French chemist Victor Dessaignes through the reaction of benzoyl chloride with the zinc salt of glycine. This foundational work in organic chemistry provided the chemical basis for understanding the formation of hippuric acid and its derivatives.

The Metabolic Pathway of 3-Hydroxyhippuric Acid

The formation of 3-hydroxyhippuric acid is a multi-step process that begins with the dietary intake of polyphenols, particularly catechins found in tea, wine, and various fruits.[4] These complex molecules are largely unabsorbed in the small intestine and travel to the colon, where they are extensively metabolized by the gut microbiota.[5]

Gut Microbial Biotransformation

In the colon, a diverse community of bacteria, notably including species from the genus Clostridium, possess the enzymatic machinery to break down catechins.[4] This process involves a series of reactions, including deglycosylation, dehydroxylation, and demethylation, which ultimately lead to the formation of smaller, more readily absorbable phenolic acids, such as 3-hydroxyphenylacetic acid and 3-hydroxybenzoic acid.[5][6]

The following Graphviz diagram illustrates the initial stages of this microbial metabolism.

Host Metabolism: Glycine Conjugation

Once the microbially-derived phenolic acids are absorbed into the bloodstream, they are transported to the liver and kidneys for further processing.[7] In these organs, the primary detoxification pathway for these compounds is conjugation with the amino acid glycine. This reaction is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT; EC 2.3.1.13).[7]

Specifically, 3-hydroxybenzoic acid is first activated to its coenzyme A (CoA) thioester, 3-hydroxybenzoyl-CoA. Subsequently, GLYAT facilitates the transfer of the 3-hydroxybenzoyl group from CoA to the amino group of glycine, forming 3-hydroxyhippuric acid. This conjugation reaction increases the water solubility of the molecule, facilitating its efficient excretion in the urine.

The host metabolic pathway is depicted in the following diagram.

Quantitative Data

The urinary concentration of 3-hydroxyhippuric acid can vary significantly based on diet and the composition of an individual's gut microbiota. Furthermore, studies have shown elevated levels of 3-HHA in certain clinical populations. For instance, a study by Xiong et al. (2016) reported significantly higher urinary concentrations of 3-hydroxyhippuric acid in children with Autism Spectrum Disorders (ASD) compared to neurotypical controls.

| Population | Analyte | Mean ± SD (μmol/mmol creatinine) | Reference |

| Children with ASD (n=62) | 3-Hydroxyhippuric Acid | 13.5 ± 10.2 | Xiong et al., 2016 |

| Neurotypical Controls (n=62) | 3-Hydroxyhippuric Acid | 2.1 ± 2.5 | Xiong et al., 2016 |

Experimental Protocols

The analysis of 3-hydroxyhippuric acid in biological samples, particularly urine, is most commonly performed using gas chromatography-mass spectrometry (GC-MS). This technique offers high sensitivity and specificity for the quantification of small molecules. A typical experimental workflow is outlined below.

Sample Preparation and Extraction

-

Urine Collection: A first-morning mid-stream urine sample is collected in a sterile container.

-

Internal Standard Spiking: A known amount of an internal standard (e.g., a deuterated analog of 3-hydroxyhippuric acid or a structurally similar compound not present in urine) is added to a defined volume of urine (typically 0.5-1.0 mL).

-

Acidification: The urine sample is acidified to a pH of approximately 1-2 by adding a strong acid (e.g., hydrochloric acid). This step protonates the carboxylic acid group of 3-HHA, making it more amenable to organic solvent extraction.

-

Solvent Extraction: The acidified urine is extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297) or a mixture of ethyl acetate and diethyl ether. The extraction is typically performed twice to ensure complete recovery of the analyte. The organic layers are then pooled.

-

Drying: The pooled organic extract is dried over an anhydrous salt, such as sodium sulfate, to remove any residual water.

-

Evaporation: The dried organic extract is evaporated to dryness under a gentle stream of nitrogen gas.

Derivatization

To increase the volatility and thermal stability of 3-hydroxyhippuric acid for GC-MS analysis, a two-step derivatization process is employed.[8][9]

-

Methoximation: The dried extract is first treated with a methoximating reagent, such as methoxyamine hydrochloride in pyridine. This step converts any carbonyl groups to their methoxime derivatives, preventing tautomerization. The reaction is typically carried out at a slightly elevated temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes).

-

Silylation: Following methoximation, a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added.[10] This reagent replaces the active hydrogens on the hydroxyl and carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups. The reaction is also typically performed at an elevated temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes).

The following diagram illustrates the experimental workflow for the GC-MS analysis of 3-hydroxyhippuric acid.

GC-MS Analysis

The derivatized sample is then injected into the gas chromatograph. The GC column, typically a non-polar or medium-polarity capillary column, separates the components of the sample based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

Conclusion

3-Hydroxyhippuric acid stands as a significant metabolite that bridges dietary habits, gut microbial activity, and host metabolism. Its discovery and the elucidation of its metabolic pathway have provided valuable insights into the biotransformation of dietary polyphenols. The ability to accurately quantify 3-hydroxyhippuric acid using techniques such as GC-MS has established it as a reliable biomarker in various research and clinical settings. For researchers, scientists, and drug development professionals, understanding the nuances of 3-hydroxyhippuric acid's formation and its analytical methodologies is crucial for advancing our knowledge of human health and disease.

References

- 1. 3-Hydroxyhippuric Acid | C9H9NO4 | CID 450268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exposome-Explorer - 3-Hydroxyhippuric acid (Compound) [exposome-explorer.iarc.fr]

- 4. Human Metabolome Database: Showing metabocard for 3-Hydroxyhippuric acid (HMDB0006116) [hmdb.ca]

- 5. Interactions of tea catechins with intestinal microbiota and their implication for human health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microbial-Transferred Metabolites and Improvement of Biological Activities of Green Tea Catechins by Human Gut Microbiota [mdpi.com]

- 7. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 8. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimising a urinary extraction method for non-targeted GC–MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

3-Hydroxyhippuric Acid Metabolism in Humans: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyhippuric acid (3-HHA) is an acylglycine, a class of metabolites formed from the conjugation of an acyl-CoA with glycine (B1666218). It is a normal constituent of human urine and is increasingly recognized as a significant biomarker associated with dietary intake of polyphenols and the composition of the gut microbiome.[1][2] This technical guide provides a comprehensive overview of the metabolism of 3-hydroxyhippuric acid in humans, including its synthesis, proposed degradation, and physiological significance. The guide details quantitative data, experimental protocols for its measurement, and visual representations of its metabolic pathways.

Data Presentation: Quantitative Levels of 3-Hydroxyhippuric Acid

The concentration of 3-hydroxyhippuric acid can vary based on diet, gut microbiota composition, and underlying health conditions. The following tables summarize the reported quantitative data in various human biological matrices.

Table 1: Concentration of 3-Hydroxyhippuric Acid in Human Urine

| Population | Condition | Mean Concentration (mmol/mol creatinine) | Range (mmol/mol creatinine) | Reference |

| Adult | Normal | 2.5 | 0.2 - 5.0 | [3] |

| Adult | Normal | 1.28 | 0.1 - 6.0 | |

| Children | Autism Spectrum Disorder | 56.59 | Not Reported | [4] |

| Children | Autism Spectrum Disorder (Post-Vancomycin) | 5.95 | Not Reported | [4] |

Table 2: Presence of 3-Hydroxyhippuric Acid in Other Human Biospecimens

| Biospecimen | Status | Quantitative Data | Reference |

| Blood | Detected but not quantified | Not Available | [1] |

| Feces | Detected but not quantified | Not Available | [1] |

Metabolic Pathways

Synthesis of 3-Hydroxyhippuric Acid

The synthesis of 3-hydroxyhippuric acid is a multi-step process involving both the gut microbiota and human host enzymes. The primary pathway begins with the dietary intake of polyphenols, such as rutin (B1680289) and procyanidins, which are abundant in fruits, vegetables, and tea.[1]

-

Microbial Metabolism of Polyphenols: Gut bacteria, particularly species of the genus Clostridium, metabolize these polyphenols into various aromatic acids, including 3-hydroxybenzoic acid.[1]

-

Activation to Acyl-CoA: In the host's liver and kidney mitochondria, 3-hydroxybenzoic acid is activated to its coenzyme A thioester, 3-hydroxybenzoyl-CoA.

-

Glycine Conjugation: The final step is the conjugation of 3-hydroxybenzoyl-CoA with the amino acid glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT).[1][2][5] The resulting 3-hydroxyhippuric acid is a water-soluble compound that can be readily excreted.

Degradation of 3-Hydroxyhippuric Acid

The specific degradation pathway for 3-hydroxyhippuric acid in humans is not well-elucidated in the scientific literature. As a water-soluble conjugate, it is primarily destined for excretion. It is likely that 3-hydroxyhippuric acid is largely excreted unchanged in the urine.[6] Any potential degradation would likely involve the reversal of its synthesis, starting with hydrolysis back to 3-hydroxybenzoic acid and glycine, which would then enter their respective metabolic pathways. However, evidence for this is currently lacking.

Physiological Role and Clinical Significance

The primary physiological role of 3-hydroxyhippuric acid appears to be as a biomarker. Its levels in urine can provide insights into:

-

Dietary Polyphenol Intake: Higher levels are associated with a diet rich in fruits, vegetables, and other polyphenol-containing foods.

-

Gut Microbiome Composition: Elevated levels are specifically linked to a higher abundance of Clostridium species in the gut.[1]

-

Autism Spectrum Disorder (ASD): Studies have shown significantly elevated urinary concentrations of 3-hydroxyhippuric acid in children with ASD, which decrease following treatment with the antibiotic vancomycin.[4] This suggests a potential role of gut microbial dysbiosis in the pathophysiology of ASD.

While acylglycines, in general, are associated with inborn errors of mitochondrial fatty acid beta-oxidation, a direct link between 3-hydroxyhippuric acid and mitochondrial dysfunction has not been firmly established.[1][2]

Experimental Protocols

Quantification of 3-Hydroxyhippuric Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general procedure for the analysis of organic acids in urine and can be adapted for 3-hydroxyhippuric acid.

1. Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge at 3000 rpm for 5 minutes to remove particulate matter.

-

Transfer 1 mL of the supernatant to a clean glass tube.

-

Add an internal standard (e.g., a stable isotope-labeled 3-hydroxyhippuric acid or a structurally similar compound not present in urine).

-

Acidify the urine to pH 1-2 with hydrochloric acid.

-

Extract the organic acids with 5 mL of ethyl acetate (B1210297) by vortexing for 2 minutes.

-

Centrifuge at 3000 rpm for 5 minutes.

-

Transfer the upper ethyl acetate layer to a new tube.

-

Repeat the extraction process.

-

Evaporate the pooled ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Cap the tube tightly and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

-

Cool to room temperature before injection.

3. GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

Data Analysis: Identify the TMS derivative of 3-hydroxyhippuric acid based on its retention time and mass spectrum compared to a pure standard. Quantify using the peak area ratio to the internal standard.

Quantification of 3-Hydroxyhippuric Acid by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for analyzing hippuric acids in biological fluids.

1. Sample Preparation:

-

Urine: Dilute urine sample 1:10 with the mobile phase. Filter through a 0.45 µm syringe filter before injection.

-

Serum/Plasma: To 200 µL of serum or plasma, add 600 µL of acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a new tube and evaporate to dryness under nitrogen. Reconstitute the residue in 200 µL of the mobile phase. Filter through a 0.45 µm syringe filter.

2. HPLC Analysis:

-

HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of 20% acetonitrile and 80% of 20 mM potassium phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV absorbance at 230 nm.

-

Data Analysis: Identify 3-hydroxyhippuric acid by its retention time compared to a standard. Quantify using a calibration curve constructed from pure standards.

Conclusion

3-Hydroxyhippuric acid is a metabolite of significant interest at the intersection of diet, gut microbiology, and human health. Its metabolism is intricately linked to the biotransformation of dietary polyphenols by the gut microbiota and subsequent host conjugation. While its role as a biomarker is becoming increasingly established, further research is needed to elucidate its potential direct physiological effects and its complete metabolic fate in the human body. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of 3-hydroxyhippuric acid, facilitating future investigations into its role in health and disease.

References

- 1. Human Metabolome Database: Showing metabocard for 3-Hydroxyhippuric acid (HMDB0006116) [hmdb.ca]

- 2. Showing Compound 3-Hydroxyhippuric acid (FDB023830) - FooDB [foodb.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of Mitochondrial Respiration Impairs Nutrient Consumption and Metabolite Transport in Human Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 6. Health consequences of catabolic synthesis of hippuric acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gut Microbiota's Role in the Production of 3-Hydroxyhippuric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the synthesis of 3-hydroxyhippuric acid, a significant metabolite resulting from the interplay between dietary polyphenols and the gut microbiome. Emerging research underscores the importance of this molecule as a potential biomarker for gut dysbiosis and certain health conditions. This document details the microbial metabolic pathways, presents quantitative data from clinical studies, outlines comprehensive experimental protocols for its quantification and associated microbiota analysis, and provides visual representations of the core biological and experimental processes.

Introduction

3-Hydroxyhippuric acid is a urinary organic acid produced through a multi-step process involving both the gut microbiota and host metabolism. The initial step is the microbial breakdown of dietary polyphenols, particularly flavonoids found in fruits, vegetables, and tea. Specific genera of the gut microbiota, notably Clostridium species, are instrumental in this conversion.[1][2] The resulting microbial metabolite, 3-hydroxybenzoic acid, is absorbed into the host's circulation. Subsequently, in the liver, it undergoes conjugation with the amino acid glycine (B1666218) to form 3-hydroxyhippuric acid, which is then excreted in the urine. Altered levels of urinary 3-hydroxyhippuric acid have been associated with conditions such as Autism Spectrum Disorders (ASD), suggesting a link between gut microbiota composition, metabolic function, and neurological health.[1][2] This guide serves as a technical resource for professionals investigating the gut microbiome's role in health and disease, with a focus on the production of this key metabolite.

Microbial and Host Metabolic Pathway

The generation of 3-hydroxyhippuric acid is a prime example of host-microbe co-metabolism. The pathway begins with the ingestion of polyphenol-rich foods.

-

Microbial Metabolism in the Colon: Dietary flavonoids, such as catechins and quercetin, are largely unabsorbed in the upper gastrointestinal tract and reach the colon. Here, anaerobic bacteria, particularly species within the Clostridium genus, possess the necessary enzymes to catabolize these complex molecules.[1][2] This process involves several enzymatic steps, including deglycosylation and C-ring cleavage of the flavonoid structure, to produce simpler aromatic acids like 3-hydroxybenzoic acid.

-

Host Absorption and Conjugation: 3-hydroxybenzoic acid is then absorbed from the colon into the portal circulation and transported to the liver.

-

Hepatic Glycine Conjugation: In the liver, the enzyme glycine N-acyltransferase catalyzes the conjugation of 3-hydroxybenzoic acid with glycine. This reaction forms 3-hydroxyhippuric acid.

-

Renal Excretion: Finally, 3-hydroxyhippuric acid is released into the bloodstream and subsequently excreted from the body via the kidneys into the urine.

Quantitative Data from Clinical Studies

Urinary levels of 3-hydroxyhippuric acid serve as a functional readout of the metabolic activity of specific gut microbes. Clinical studies have begun to quantify this metabolite to understand its association with health and disease. A notable study by Xiong et al. (2016) investigated urinary concentrations of 3-hydroxyhippuric acid in children with Autism Spectrum Disorders (ASD) compared to neurotypical controls. The study also assessed the impact of vancomycin (B549263), an antibiotic known to suppress certain gut bacteria, including Clostridium species.

| Study Group | N | Urinary 3-Hydroxyhippuric Acid (mmol/mol creatinine) | p-value | Reference |

| Autism Spectrum Disorder (ASD) | 62 | 56.59 (Mean) | < 0.001 | Xiong et al., 2016[1][2] |

| Neurotypical Controls | 62 | Lower than ASD group (exact mean not specified in abstract) | Xiong et al., 2016[1][2] | |

| ASD - Before Vancomycin Treatment | 17 | 56.59 (Mean) | < 0.001 | Xiong et al., 2016[2] |

| ASD - After Vancomycin Treatment | 17 | 5.95 (Mean) | Xiong et al., 2016[2] |

Table 1: Urinary concentrations of 3-hydroxyhippuric acid in children with and without Autism Spectrum Disorder, and before and after vancomycin treatment.

The significantly elevated levels of 3-hydroxyhippuric acid in the ASD group and the marked reduction following vancomycin treatment strongly support the hypothesis that its production is linked to the gut microbiota, particularly bacteria sensitive to this antibiotic, such as Clostridium species.[1][2]

Experimental Protocols

Accurate quantification of 3-hydroxyhippuric acid and characterization of the associated gut microbiota are essential for research in this area. The following sections provide detailed methodologies for these key experiments.

Quantification of Urinary 3-Hydroxyhippuric Acid by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for the analysis of organic acids in urine.

A. Sample Preparation and Extraction

-

Urine Collection: Collect a mid-stream urine sample in a sterile container. For quantitative analysis, a 24-hour urine collection is recommended to account for diurnal variations.

-

Storage: Immediately freeze samples at -80°C until analysis to prevent degradation of metabolites.

-

Normalization: Thaw urine samples at room temperature. Measure the creatinine (B1669602) concentration to normalize the metabolite levels for variations in urine dilution.

-

Internal Standard: Add a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled version of 3-hydroxyhippuric acid) to a defined volume of urine (e.g., 1 mL).

-

Acidification: Acidify the urine sample to a pH < 2 by adding hydrochloric acid (HCl). This step protonates the organic acids, making them less water-soluble and more extractable into an organic solvent.

-

Liquid-Liquid Extraction: Add an organic solvent (e.g., ethyl acetate) to the acidified urine. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the organic acids into the solvent layer. Centrifuge to separate the aqueous and organic layers.

-

Drying: Carefully transfer the organic layer to a clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen.

B. Derivatization

-

To make the organic acids volatile for GC analysis, they must be derivatized.

-

Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.

-

Incubate the mixture at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to allow for the complete formation of trimethylsilyl (B98337) (TMS) derivatives.

C. GC-MS Analysis

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) to separate the different organic acids based on their boiling points and interactions with the column's stationary phase. A typical temperature program would start at a low temperature, ramp up to a high temperature, and then hold to ensure all compounds elute.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting charged fragments are separated by their mass-to-charge ratio.

-

Data Analysis: Identify 3-hydroxyhippuric acid based on its specific retention time and mass spectrum. Quantify its concentration by comparing the peak area of the analyte to that of the internal standard.

Gut Microbiota Analysis by 16S rRNA Gene Sequencing

This technique is used to determine the composition of the bacterial community in a fecal sample.

A. Sample Collection and DNA Extraction

-

Fecal Sample Collection: Provide subjects with a fecal collection kit containing a sterile collection container and a preservation buffer. Instruct subjects to collect a small amount of stool and immediately homogenize it in the buffer.

-

Storage: Store the preserved samples at -80°C until DNA extraction.

-

DNA Extraction: Use a commercially available fecal DNA extraction kit that includes a bead-beating step to mechanically lyse bacterial cells. Follow the manufacturer's protocol to isolate high-quality microbial DNA.

B. 16S rRNA Gene Amplification and Library Preparation

-

PCR Amplification: Amplify a specific hypervariable region (e.g., V4) of the 16S rRNA gene using universal bacterial primers. These primers are designed with overhangs that are complementary to the sequencing adapters.

-

Library Preparation: Perform a second PCR to attach unique barcodes (indices) and sequencing adapters to the amplicons from each sample. This allows for the pooling of multiple samples in a single sequencing run.

-

Library Purification and Quantification: Purify the barcoded PCR products to remove primers and other contaminants. Quantify the DNA concentration of each library to ensure equal representation in the final pool.

C. Sequencing and Bioinformatic Analysis

-

Sequencing: Sequence the pooled library on a high-throughput sequencing platform (e.g., Illumina MiSeq).

-

Data Preprocessing: Demultiplex the raw sequencing reads based on their unique barcodes. Perform quality filtering to remove low-quality reads and trim primer sequences.

-

Taxonomic Classification: Cluster the quality-filtered reads into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs). Assign taxonomy to each ASV/OTU by comparing its sequence to a reference database (e.g., SILVA or Greengenes).

-

Statistical Analysis: Analyze the resulting taxonomic data to compare the microbial composition between different study groups. This can include assessing alpha diversity (within-sample diversity) and beta diversity (between-sample diversity), and identifying specific taxa that are differentially abundant.

Conclusion

3-Hydroxyhippuric acid is a key host-microbe co-metabolite that provides a window into the functional capacity of the gut microbiome. Its production is directly linked to the microbial metabolism of dietary polyphenols, with Clostridium species playing a significant role. The quantification of this metabolite in urine, in conjunction with gut microbiota profiling, offers a powerful approach for researchers and clinicians to investigate the intricate connections between diet, the microbiome, and human health. The methodologies and data presented in this guide provide a solid foundation for further research aimed at elucidating the role of 3-hydroxyhippuric acid as a biomarker and its potential implications in drug development and personalized nutrition.

References

- 1. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and 3-Hydroxyhippuric Acid Are Elevated in Children with Autism Spectrum Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and 3-Hydroxyhippuric Acid Are Elevated in Children with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]

3-Hydroxyhippuric Acid: A Comprehensive Technical Guide on its Role as a Polyphenol Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyhippuric acid (3-HHA) is a significant metabolite derived from the microbial metabolism of dietary polyphenols. Its presence and concentration in biological fluids are increasingly recognized as important biomarkers of polyphenol intake and gut microbiome activity. This technical guide provides an in-depth overview of 3-HHA, focusing on its formation from various polyphenol precursors, its biological significance, and detailed methodologies for its analysis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of nutrition, pharmacology, and clinical diagnostics.

Introduction

Polyphenols are a large and diverse group of naturally occurring compounds found in plant-based foods and beverages. Their consumption has been associated with numerous health benefits, including antioxidant, anti-inflammatory, and cardioprotective effects. The bioavailability and bioactivity of many polyphenols are highly dependent on their metabolism by the gut microbiota.[1] 3-Hydroxyhippuric acid (m-hydroxyhippuric acid) is an acyl glycine (B1666218) and a key microbial metabolite of various dietary polyphenols, including flavonoids like catechins and proanthocyanidins (B150500) found in tea, wine, and fruits.[2][3] It is formed in the colon through a series of enzymatic reactions carried out by gut bacteria and is subsequently absorbed into the bloodstream and excreted in the urine.[1][4] As such, urinary and plasma levels of 3-HHA can serve as reliable biomarkers for assessing the intake and metabolism of polyphenol-rich foods.[5] This guide will delve into the quantitative aspects of 3-HHA as a polyphenol metabolite, provide detailed experimental protocols for its analysis, and visualize the key metabolic and signaling pathways in which it is involved.

Quantitative Data on 3-Hydroxyhippuric Acid

The concentration of 3-Hydroxyhippuric acid in biological fluids varies depending on dietary intake of polyphenols. The following tables summarize quantitative data from various studies.

Table 1: Urinary Excretion of 3-Hydroxyhippuric Acid After Polyphenol Intake

| Polyphenol Source | Dosage | Sample Size (n) | Mean Urinary Excretion of 3-HHA | Study Reference |

| Red Wine Polyphenols | Rat diet | 5 | Detected (unquantified) | Gonthier et al. (2003)[2] |

| Blackcurrant Juice | Not specified | Not specified | Increased levels observed post-ingestion | Rechner et al. (2002)[6] |

| High-Polyphenol Diet | 3-day diet | 8 (younger), 13 (older) | Significantly increased after high-polyphenol diet | Mills et al. (2018)[2] |

| Procyanidin Dimer B3 | 0.1% of diet for 5 days | 5 | Detected (unquantified) | Phenol-Explorer[3] |

| Wine/Grape Juice Extracts | 1 capsule/day for 28 days | 26 | Detected (unquantified) | Phenol-Explorer[7] |

Table 2: Plasma Concentrations of Polyphenol Metabolites (Data on 3-HHA is limited)

| Polyphenol Source | Dosage | Sample Size (n) | Peak Plasma Concentration (Cmax) of Parent Compound/Metabolites | Time to Peak (Tmax) | Study Reference |

| Green Tea Catechins | 1.5 mmole | 10 | EGC: 5.0 µmol/L, ECg: intermediate, EGCg: 1.3 µmol/L | EGC: rapid, ECg: intermediate, EGCg: slow | van Amelsvoort et al. (2001)[6] |

| Green Tea Extract | 800 mg EGCG | Not specified | Unchanged EGCG: 0.96 µM | 1.5 - 2.5 hours | Chow et al. (2005)[7] |

| Green Tea | 0.75% w/v infusion | Not specified | Dose-dependent increase in catechins | Rapid | Del Rio et al. (2013)[8] |

Note: Direct quantitative data for 3-Hydroxyhippuric acid in plasma and feces following specific polyphenol interventions is limited in the reviewed literature. The tables above primarily reflect urinary excretion data and plasma concentrations of parent polyphenols or other metabolites.

Experimental Protocols

Accurate quantification of 3-Hydroxyhippuric acid is crucial for its validation as a biomarker. Below are detailed methodologies for its analysis in biological samples, synthesized from established protocols for similar phenolic acids.

Analysis of 3-Hydroxyhippuric Acid in Urine by LC-MS/MS

This protocol describes a method for the quantitative analysis of 3-HHA in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.1.1. Sample Preparation

-

Urine Collection: Collect 24-hour or spot urine samples. Store at -80°C until analysis.

-

Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

-

Enzymatic Hydrolysis (for total 3-HHA quantification):

-

To 1 mL of urine supernatant, add 10 µL of a suitable internal standard (e.g., ¹³C₆-labeled 3-Hydroxyhippuric acid).

-

Add 1 mL of 0.5 M sodium acetate (B1210297) buffer (pH 5.0).

-

Add 50 µL of β-glucuronidase/sulfatase from Helix pomatia.

-

Incubate at 37°C for 2 hours to deconjugate glucuronidated and sulfated metabolites.

-

-

Solid-Phase Extraction (SPE):

-

Condition an Oasis HLB SPE cartridge (30 mg, 1 mL) with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with 1 mL of water to remove interfering substances.

-

Elute the analytes with 1 mL of methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

3.1.2. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 3-minute hold at 95% B and a 2-minute re-equilibration at 5% B.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

3-Hydroxyhippuric Acid: Precursor ion (m/z) 194.05 -> Product ion (m/z) 93.03 (quantifier), 194.05 -> 150.06 (qualifier).

-

Internal Standard (¹³C₆-3-HHA): Precursor ion (m/z) 200.07 -> Product ion (m/z) 99.05.

-

-

Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.

-

Analysis of 3-Hydroxyhippuric Acid in Urine by GC-MS

This protocol outlines a gas chromatography-mass spectrometry (GC-MS) method for the analysis of 3-HHA in urine, which requires a derivatization step to increase volatility.

3.2.1. Sample Preparation and Derivatization

-

Extraction: Perform sample clean-up using either liquid-liquid extraction (LLE) with a solvent like ethyl acetate after acidification of the urine, or use the SPE protocol described in section 3.1.1.

-

Drying: Evaporate the extract to complete dryness under nitrogen. It is critical to remove all moisture before derivatization.

-

Derivatization:

-

To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL). Incubate at 60°C for 30 minutes to protect carbonyl groups.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubate at 70°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives of the hydroxyl and carboxyl groups.

-

Cool to room temperature before injection.

-

3.2.2. GC-MS Conditions

-

Gas Chromatography (GC):

-

Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless injection.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan mode (m/z 50-550) for identification and Selected Ion Monitoring (SIM) mode for quantification.

-

Characteristic Ions for TMS-derivatized 3-HHA: Monitor characteristic fragment ions for quantification and qualification (specific m/z values will depend on the number of TMS groups attached).

-

Signaling Pathways and Logical Relationships

Metabolic Pathway of Polyphenol to 3-Hydroxyhippuric Acid

Dietary polyphenols, particularly flavonoids such as catechins and proanthocyanidins, are largely unabsorbed in the small intestine and travel to the colon. There, they are extensively metabolized by the gut microbiota into smaller phenolic compounds. This biotransformation is crucial for their absorption and subsequent biological activity. The following diagram illustrates the general pathway from a representative polyphenol (catechin) to 3-Hydroxyhippuric acid.

Experimental Workflow for Polyphenol Metabolite Analysis

The analysis of 3-Hydroxyhippuric acid and other polyphenol metabolites from biological samples involves a multi-step workflow, from sample collection to data analysis. The following diagram outlines a typical workflow for a metabolomics study.

Inhibition of the Kynurenine (B1673888) Pathway

3-Hydroxyhippuric acid has been identified as an inhibitor of kynureninase, an enzyme in the kynurenine pathway of tryptophan metabolism.[2][9] This pathway is implicated in various physiological and pathological processes, including immune regulation and neurotoxicity. By inhibiting kynureninase, 3-HHA can potentially modulate the levels of downstream metabolites in this pathway.

Discussion and Future Directions

3-Hydroxyhippuric acid is a prominent metabolite of dietary polyphenols, and its quantification in biological fluids holds great promise as a biomarker of polyphenol consumption and gut microbial activity. The methodologies outlined in this guide provide a robust framework for its accurate analysis.

The inhibitory effect of 3-HHA on kynureninase suggests a potential mechanism by which dietary polyphenols may exert their biological effects. The kynurenine pathway is a critical regulator of immune responses and neuronal function, and its dysregulation has been linked to several diseases. By modulating this pathway, 3-HHA could contribute to the health benefits associated with polyphenol-rich diets. However, further research is needed to fully elucidate the downstream consequences of kynureninase inhibition by 3-HHA and to explore other potential cellular signaling pathways that may be affected.

Future research should also focus on:

-

Expanding the quantitative database of 3-HHA in various biological matrices (plasma, feces) in response to a wider range of polyphenol-rich foods.

-

Investigating the direct effects of 3-HHA on other cellular signaling pathways, such as MAPK and NF-κB, to better understand its molecular mechanisms of action.

-

Conducting clinical studies to correlate 3-HHA levels with health outcomes and disease risk, further validating its utility as a clinical biomarker.

Conclusion

3-Hydroxyhippuric acid is a key metabolite that bridges the gap between dietary polyphenol intake, gut microbiome function, and host metabolism. The information and protocols provided in this technical guide offer a comprehensive resource for the scientific community to advance our understanding of this important molecule and its role in human health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. Human Metabolome Database: Showing metabocard for 3-Hydroxyhippuric acid (HMDB0006116) [hmdb.ca]

- 4. mdpi.com [mdpi.com]

- 5. A new derivatization procedure for the analysis of hippuric acid and m-methyl-hippuric acid by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plasma concentrations of individual tea catechins after a single oral dose in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and Chemoprevention Studies on Tea in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dose-response plasma appearance of green tea catechins in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Clostridium Species in the Formation of 3-Hydroxyhippuric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyhippuric acid, a metabolite frequently detected in human urine, has emerged as a significant biomarker associated with the metabolic activity of the gut microbiome, particularly the genus Clostridium. Its formation is a testament to the intricate co-metabolism that occurs between gut bacteria and the host. This technical guide provides an in-depth exploration of the role of Clostridium species in the synthesis of 3-hydroxyhippuric acid, detailing the metabolic pathways, precursor molecules, and the host's contribution to its final structure. The guide is intended for researchers, scientists, and drug development professionals interested in the interplay between the gut microbiota and host metabolism, with a focus on the influence of Clostridium on the production of this key metabolite.

Introduction

3-Hydroxyhippuric acid is an acyl glycine (B1666218) compound that has garnered attention for its association with the gut microbiota.[1][2] Elevated levels of this metabolite are positively correlated with the abundance of Clostridium species in the gut.[1] While initially thought to be a direct product of bacterial metabolism of aromatic amino acids, current evidence points to a more complex interplay involving dietary polyphenols, bacterial transformation, and host conjugation. This guide will dissect the multifaceted role of Clostridium in the formation of 3-hydroxyhippuric acid, providing a comprehensive overview of the current scientific understanding.

The Co-Metabolic Pathway of 3-Hydroxyhippuric Acid Formation

The synthesis of 3-hydroxyhippuric acid is not a singular event occurring within Clostridium bacteria. Instead, it is a two-stage process involving microbial and host metabolic activities.

Stage 1: Microbial Formation of Phenolic Acid Precursors

The initial and crucial step is the conversion of dietary precursors into phenolic acids by gut bacteria, with Clostridium species playing a prominent role. The primary dietary sources are not aromatic amino acids like phenylalanine, but rather polyphenolic compounds, particularly flavonoids such as catechins and proanthocyanidins (B150500) found in fruits, vegetables, and tea.[1][3]

Several Clostridium species have been identified as key players in the degradation of these complex plant-derived molecules into simpler phenolic acids, such as 3-hydroxyphenylacetic acid and 3-(3-hydroxyphenyl)propionic acid.

-

Clostridium orbiscindens has been shown to convert flavonoids like apigenin, naringenin (B18129), and phloretin (B1677691) into 3-(4-hydroxyphenyl)propionic acid.[4][5] It also metabolizes luteolin (B72000) and eriodictyol (B191197) to 3-(3,4-dihydroxyphenyl)propionic acid.[4]

-

Clostridium butyricum is capable of cleaving the C-ring of flavanones like naringenin and eriodictyol, leading to the formation of corresponding hydroxyphenylpropionic acids.[4][6]

-

Clostridium difficile, C. stricklandii, C. lituseburense, C. subterminale, C. putrefaciens, and C. propionicum are associated with the production of 4-hydroxyphenylacetic acid, a closely related compound, suggesting their potential involvement in 3-hydroxyphenylacetic acid formation.[7]

-

Clostridium sporogenes and C. botulinum can metabolize phenylalanine to phenylpropionic acid, which could potentially be a substrate for subsequent hydroxylation by other bacteria or the host.[8]

The enzymatic machinery within these Clostridium species responsible for the cleavage of flavonoid rings and subsequent modifications is an active area of research.

Stage 2: Host-Mediated Glycine Conjugation

The phenolic acid precursors, 3-hydroxyphenylacetic acid and 3-(3-hydroxyphenyl)propionic acid, produced by Clostridium and other gut bacteria, are absorbed from the colon into the bloodstream. They are then transported to the liver, where they undergo phase II detoxification. This process involves the conjugation of the carboxylic acid group of the phenolic acid with the amino acid glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT) , which is primarily found in the mitochondria of liver and kidney cells.[9] The resulting water-soluble 3-hydroxyhippuric acid is then efficiently excreted in the urine.

Data Presentation: Precursor Production by Clostridium Species

While the qualitative role of various Clostridium species in producing the phenolic acid precursors of 3-hydroxyhippuric acid is established, specific quantitative data from in vitro studies are limited in the current literature. The following table summarizes the known transformations of dietary precursors into 3-hydroxyphenylacetic acid and 3-(3-hydroxyphenyl)propionic acid by different Clostridium species. Further research is needed to quantify the production rates and yields from specific precursor-bacterium combinations.

| Clostridium Species | Dietary Precursor(s) | Produced Precursor(s) of 3-Hydroxyhippuric Acid | Reference(s) |

| Clostridium orbiscindens | Apigenin, Naringenin, Phloretin | 3-(4-hydroxyphenyl)propionic acid | [4][5] |

| Luteolin, Eriodictyol | 3-(3,4-dihydroxyphenyl)propionic acid | [4] | |

| Clostridium butyricum | Naringenin, Eriodictyol | Hydroxyphenylpropionic acids | [4][6] |

| C. difficile, C. stricklandii, et al. | Tyrosine | 4-Hydroxyphenylacetic acid (related precursor) | [7] |

| C. sporogenes, C. botulinum | Phenylalanine | Phenylpropionic acid (potential precursor) | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 3-hydroxyhippuric acid formation by Clostridium species.

Anaerobic Culture of Clostridium Species for Metabolite Analysis

This protocol is adapted for the general cultivation of anaerobic Clostridium species for the analysis of secreted metabolites. Specific media and conditions may need to be optimized for individual species.

Materials:

-

Selected Clostridium species (e.g., C. difficile, C. butyricum)

-

Anaerobic chamber (e.g., with an atmosphere of 5% CO₂, 10% H₂, 85% N₂)

-

Pre-reduced anaerobic culture medium (e.g., Brain Heart Infusion broth supplemented with yeast extract and L-cysteine (BHIS), or a defined minimal medium)

-

Sterile culture tubes or flasks

-

Incubator (37°C)

-

Centrifuge

Procedure:

-

Preparation: All media and materials must be placed in the anaerobic chamber for at least 24 hours prior to use to ensure they are anoxic.

-

Inoculation: In the anaerobic chamber, inoculate a single colony of the desired Clostridium species from a fresh plate into a tube containing 5-10 mL of pre-reduced broth.

-

Incubation: Incubate the culture at 37°C under anaerobic conditions for 24-48 hours, or until the desired growth phase is reached (typically mid-to-late exponential phase for optimal metabolite production).

-

Substrate Addition (Optional): To study the conversion of specific precursors, the culture medium can be supplemented with a known concentration of a flavonoid (e.g., naringenin) or an aromatic amino acid at the time of inoculation.

-

Sample Collection: After incubation, remove the culture from the incubator. To harvest the supernatant for metabolite analysis, centrifuge the culture at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the bacterial cells.

-

Supernatant Extraction: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris. The filtered supernatant is now ready for metabolite extraction and analysis. Store at -80°C if not analyzed immediately.

Quantification of Phenolic Acids in Bacterial Culture Supernatant by HPLC-MS/MS

This protocol provides a general framework for the quantification of 3-hydroxyphenylacetic acid and 3-(3-hydroxyphenyl)propionic acid.

Materials:

-

Filtered bacterial culture supernatant

-

Internal standards (e.g., deuterated analogs of the target analytes)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, HPLC grade

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

-

HPLC system coupled to a tandem mass spectrometer (MS/MS)

-

C18 reversed-phase HPLC column

Procedure:

-

Sample Preparation:

-

Thaw the frozen supernatant samples on ice.

-

To 500 µL of supernatant, add a known concentration of the internal standard(s).

-

For protein precipitation, add 1 mL of ice-cold acetonitrile, vortex thoroughly, and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

-

-

HPLC-MS/MS Analysis:

-

Chromatographic Separation: Inject the reconstituted sample onto the C18 column. Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A typical gradient might be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B. The flow rate is typically 0.3-0.5 mL/min.

-

Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for each analyte and internal standard using Multiple Reaction Monitoring (MRM).

-

-

Quantification:

-

Generate a standard curve using known concentrations of the target phenolic acids and a constant concentration of the internal standard.

-

Quantify the analytes in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.

-

Glycine N-Acyltransferase (GLYAT) Activity Assay

This is a representative protocol to measure the host enzyme activity responsible for the final step in 3-hydroxyhippuric acid formation.

Materials:

-

Liver or kidney mitochondrial extract (as a source of GLYAT)

-

3-Hydroxybenzoyl-CoA (substrate)

-

[¹⁴C]-Glycine (radiolabeled substrate)

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the mitochondrial extract, reaction buffer, 3-hydroxybenzoyl-CoA, and [¹⁴C]-glycine.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid).

-

Extraction: Extract the radiolabeled 3-hydroxyhippuric acid product into an organic solvent (e.g., ethyl acetate).

-

Quantification: Measure the radioactivity in the organic phase using a scintillation counter.

-

Calculation: Calculate the enzyme activity based on the amount of radiolabeled product formed per unit of time and protein concentration.

Mandatory Visualizations

Caption: Co-metabolic pathway of 3-hydroxyhippuric acid formation.

Caption: Workflow for quantifying phenolic acid precursors.

Conclusion

The formation of 3-hydroxyhippuric acid is a clear example of the symbiotic relationship between the gut microbiota and the host. Clostridium species are integral to this process, acting as the primary catalysts for the conversion of complex dietary polyphenols into bioavailable phenolic acid precursors. Understanding this co-metabolic pathway is crucial for interpreting the significance of 3-hydroxyhippuric acid as a biomarker and for elucidating the broader impact of the gut microbiome on host metabolism and health. Future research focusing on the specific enzymes within Clostridium that mediate these transformations and quantifying the production of these precursors will further enhance our understanding and may open new avenues for therapeutic interventions targeting the gut-liver axis.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. mosaicdx.com [mosaicdx.com]

- 4. Anaerobic degradation of flavonoids by Clostridium orbiscindens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anaerobic Degradation of Flavonoids by Clostridium orbiscindens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Benefits of OAT for Clostridia Detection | MosaicDX [mosaicdx.com]

- 8. mdpi.com [mdpi.com]

- 9. Convenient Protocol for Production and Purification of Clostridioides difficile Spores for Germination Studies - PMC [pmc.ncbi.nlm.nih.gov]

The intricate relationship between dietary intake and 3-hydroxyhippuric acid: a technical guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the connection between dietary habits and the endogenous metabolite, 3-hydroxyhippuric acid. As a significant urinary biomarker, understanding its origins and metabolic pathways is crucial for nutritional science, clinical diagnostics, and drug development. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to offer a comprehensive resource for the scientific community.

Introduction: 3-Hydroxyhippuric Acid as a Biomarker

3-Hydroxyhippuric acid (3-HHA) is an acyl glycine (B1666218) compound found in human urine.[1] Its presence and concentration are strongly correlated with the dietary intake of polyphenols, which are abundant in plant-based foods.[2][3] The gut microbiota plays a pivotal role in the metabolism of these polyphenols, transforming them into precursors that are subsequently absorbed and metabolized by the host.[4][5] Consequently, 3-HHA has emerged as a promising biomarker for assessing the intake of fruits, vegetables, and other polyphenol-rich foods.[6][7]

Dietary Precursors and Food Sources

The primary dietary precursors of 3-hydroxyhippuric acid are a diverse group of polyphenolic compounds.

-

Flavonoids: This large class of polyphenols includes catechins (found in tea and wine), rutin (B1680289) (present in tomato juice), and procyanidins.[1][8]

-

Hydroxycinnamates: Caffeic acid and its derivatives, such as chlorogenic acid, are significant precursors.[9][10]

These precursors are abundant in a variety of foods, and their consumption leads to a discernible increase in urinary 3-HHA levels.

-

Fruits and Vegetables: A diet rich in fruits and vegetables is strongly associated with elevated levels of urinary hippuric acid and its hydroxylated forms, including 3-HHA.[6][7][11] Specific examples include berries and tomatoes.[1][12]

-

Beverages: Coffee and red wine are notable sources of polyphenols that are metabolized to 3-HHA.[8][9][13]

Quantitative Relationship between Dietary Intake and 3-Hydroxyhippuric Acid Excretion

The following table summarizes the quantitative data from various studies investigating the link between the consumption of specific dietary components and the resulting changes in 3-hydroxyhippuric acid levels.

| Dietary Intervention | Subject(s) | Dosage | Duration | Analyte(s) | Biofluid | Key Findings |

| Caffeic Acid | 8 Rats | 250 µmol/day | 8 days | 3-Hydroxyhippuric acid | Urine | Mean urinary excretion of 0.8 µmol after 8 days.[14] |

| Chlorogenic Acid | Rats | 250 µmol/day | 8 days | 3-Hydroxyhippuric acid | Urine | Cumulative urinary excretion reached 5.25 µmol after 8 days.[15] |

| Wine and Grape Juice Extracts | 26 Rats | 1 capsule/day | 28 days | 3-Hydroxyhippuric acid | Urine | Detected but not quantified.[16] |

| Coffee | 15 Healthy Men | Increasing consumption | - | Hippuric Acid | Urine | Urinary hippuric acid concentration increased significantly with increasing coffee consumption.[9] |

| Rutin (from tomato juice) | Humans | - | - | 3-Hydroxyhippuric acid | Urine | Identified as a metabolite of rutin.[1][3] |

| Catechins | Humans | - | - | 3-Hydroxyhippuric acid | - | One of the main metabolites formed from a catechin-rich diet.[8] |

Metabolic Pathway of Dietary Polyphenols to 3-Hydroxyhippuric Acid

The transformation of dietary polyphenols into 3-hydroxyhippuric acid is a multi-step process involving both the gut microbiota and host metabolism.

-

Microbial Catabolism in the Colon: Dietary polyphenols, particularly flavonoids and hydroxycinnamates, are largely unabsorbed in the small intestine and travel to the colon. Here, the gut microbiota, notably species of Clostridium, cleave these complex molecules into simpler aromatic acids.[1][2][4]

-

Absorption: These microbially-derived aromatic acids are then absorbed from the colon into the bloodstream.[10]

-

Hepatic Conjugation: In the liver, the absorbed aromatic acids undergo phase II metabolism. Specifically, 3-hydroxybenzoic acid is conjugated with the amino acid glycine by the enzyme glycine N-acyltransferase.[1]

-

Urinary Excretion: The resulting 3-hydroxyhippuric acid is then excreted in the urine.

Experimental Protocols for the Quantification of 3-Hydroxyhippuric Acid in Urine

The accurate quantification of 3-hydroxyhippuric acid in urine is essential for its validation as a dietary biomarker. The following sections detail a generalized workflow and specific methodologies based on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

General Experimental Workflow

Detailed Methodologies

5.2.1. Sample Preparation

-

Urine Collection: Collect 24-hour or spot urine samples. For spot samples, first morning voids are often preferred for concentration. Store samples at -20°C or lower until analysis.

-

Creatinine (B1669602) Determination: Perform a creatinine determination on an aliquot of urine for normalization of analyte concentration.[17]

-

Acidification: Pipette 1.0 mL of well-mixed urine into a glass tube. Add a small volume of concentrated acid (e.g., 80 µL of 6 N HCl) to lower the pH.[17]

-

Salting Out (Optional): Add a salt like sodium chloride (e.g., 0.3 g) to increase the ionic strength of the aqueous phase and improve extraction efficiency.[17]

-

Liquid-Liquid Extraction: Add an appropriate organic solvent (e.g., 4 mL of ethyl acetate). Mix thoroughly (e.g., by rotation for 2 minutes).[17]

-

Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers (e.g., at 100 x g for 5 minutes).[17]

-

Evaporation: Transfer an aliquot of the organic (upper) layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen, optionally with gentle heating (e.g., 30°C).[17]

-

Reconstitution: Re-dissolve the residue in a suitable solvent for the analytical instrument (e.g., 200 µL of distilled water or mobile phase for HPLC).[17]

5.2.2. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) Detection

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or MS detector.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small percentage of acetic or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[17]

-

Detection: UV detection can be performed at a wavelength of approximately 254 nm.[17] For higher specificity and sensitivity, tandem mass spectrometry (LC-MS/MS) is the preferred method.

-

Injection Volume: Typically 10 µL.[17]

-

Calibration: Prepare working standards of 3-hydroxyhippuric acid in a synthetic urine matrix over a relevant concentration range (e.g., 10 to 1000 µg/mL).[17]

5.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: Prior to GC-MS analysis, the extracted and dried 3-hydroxyhippuric acid must be derivatized to increase its volatility. This can be achieved by converting it to a more volatile ester, for example, by extractive alkylation with isopropyl bromide.[18]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for the separation of the derivatized analytes (e.g., DB-17).[18]

-

Injection: A split injection system is commonly used.

-

Detection: A flame ionization detector (FID) or, for greater specificity, a mass spectrometer.

-

Calibration: Prepare and derivatize calibration standards in a similar manner to the samples.

Logical Relationships and Considerations

The relationship between dietary intake and urinary 3-HHA is influenced by several factors that researchers and clinicians must consider.

-

Inter-individual Variability: The composition and metabolic activity of the gut microbiome can vary significantly between individuals, leading to different rates of polyphenol breakdown and, consequently, different levels of 3-HHA excretion for the same dietary intake.

-

Host Factors: The efficiency of absorption of microbial metabolites and the rate of glycine conjugation in the liver can also influence urinary 3-HHA concentrations.

-

Specificity of the Biomarker: While 3-HHA is a strong indicator of polyphenol intake, it is important to note that other dietary and endogenous compounds can also contribute to the hippuric acid pool. Therefore, considering a panel of related metabolites may provide a more comprehensive picture of dietary habits.

Conclusion